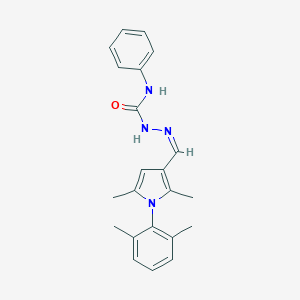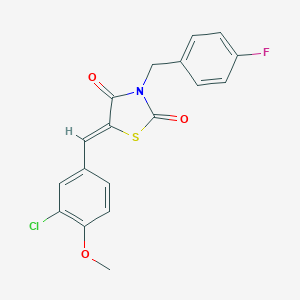
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, also known as DPPC, is a synthetic compound that has gained significant attention in scientific research. DPPC is a semicarbazone derivative that has been synthesized through a multi-step process and has shown promising results in various research applications.
Wirkmechanismus
The mechanism of action of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is not fully understood, but it is believed to involve the formation of a coordination complex with metal ions. The complex formation leads to a change in the fluorescence properties of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has shown minimal toxicity in various in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been shown to inhibit the growth of various bacteria and fungi, indicating its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can pose a challenge for some applications. Additionally, the cost of synthesis can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. One area of interest is the development of new synthetic methods to improve the yield and purity of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. Another potential direction is the investigation of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone's potential as an antimicrobial agent in various clinical settings. Additionally, the use of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone as a fluorescent probe for the detection of metal ions could be further explored for its potential applications in environmental monitoring and medical diagnostics.
In conclusion, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe for the detection of metal ions and as an antimicrobial agent has garnered significant interest in the scientific community. Further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Synthesemethoden
The synthesis of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone involves the condensation of 2,6-dimethylphenylhydrazine and 2,4-pentanedione to form a pyrazoline intermediate, which is then oxidized to form the desired compound. The synthesis process has been optimized to yield high purity and yield of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is its use as a fluorescent probe for the detection of metal ions. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Eigenschaften
Produktname |
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone |
|---|---|
Molekularformel |
C22H24N4O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O/c1-15-9-8-10-16(2)21(15)26-17(3)13-19(18(26)4)14-23-25-22(27)24-20-11-6-5-7-12-20/h5-14H,1-4H3,(H2,24,25,27)/b23-14- |
InChI-Schlüssel |
HHDJZYRHYMZGGA-UCQKPKSFSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)NC3=CC=CC=C3)C |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302151.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302152.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)